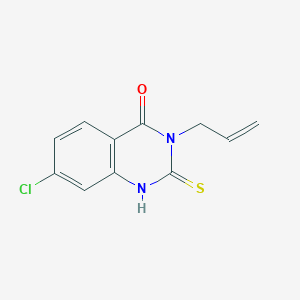

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures . Another approach involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

化学反応の分析

Types of Reactions

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could yield various substituted quinazolinone derivatives.

科学的研究の応用

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies specifically for the compound "3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one." However, the search results do offer some information regarding the broader applications of related compounds and synthesis methods that can help inform potential research avenues.

Synthesis and Green Chemistry

Deep eutectic solvents (DESs) are used as eco-friendly media for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones . Novel green techniques in the synthesis of quinazolinones have attracted attention for reducing environmental impacts . One study describes the synthesis of 54 substituted 2-mercaptoquinazolin-4(3H)-one derivatives from anthranilic acids .

Biological Activities of Quinazolinone Derivatives

Quinazolinone derivatives have demonstrated exceptional biological activities, including antibacterial, antitumor, anticonvulsant, anti-inflammatory, and enzyme inhibitory activity . These compounds can act via various targets such as tubulin, dihydrofolate reductase, histone deacetylase, COX-1/COX-2, and 15-LOX . Numerous registered drugs contain a quinazolinone core, such as fenquizone (a diuretic), raltitrexed (used for cancer treatment), balaglitazone (an anti-diabetic drug), and idelalisib (an antineoplastic agent) .

2-Mercapto-4(3H)-Quinazolinone

2-Mercapto-4(3H)-quinazolinone is used as a modifier for carbon paste electrodes in the voltammetric determination of mercury . It is also used in the synthesis of 4-quinazolinone derivatives, which are inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase .

3-Allyl-2-mercapto-3H-quinazolin-4-one

3-Allyl-2-mercapto-3H-quinazolin-4-one is a compound with the molecular formula C11H10N2OS . Synonyms include 3-allyl-2-mercaptoquinazolin-4(3H)-one and 3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one .

Potential Research Directions

Given the information, here are potential research directions for "this compound":

作用機序

The mechanism of action of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one involves its interaction with various molecular targets. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and interfere with cellular processes . For example, it may inhibit kinases or other enzymes involved in cell signaling pathways .

類似化合物との比較

Similar Compounds

Quinazolin-4(3H)-one: A parent compound with similar biological activities.

2-Mercapto-3H-quinazolin-4-one: Another derivative with a mercapto group, known for its biological activities.

Uniqueness

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one is unique due to the presence of the allyl and chloro substituents, which may enhance its biological activities and provide distinct chemical properties compared to other quinazolinone derivatives .

生物活性

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure :

- Molecular Formula : C₉H₈ClN₃OS

- Molecular Weight : 252.72 g/mol

- CAS Number : 91063-29-5

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives. A common method includes the Niementowski reaction, where anthranilic acid reacts with formamide under elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, it has been tested against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF7), demonstrating significant cytotoxic effects. The mechanism appears to involve the inhibition of tubulin polymerization, disrupting cellular mitosis and leading to apoptosis in cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits various enzymes critical for cell proliferation and survival.

- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : By interfering with tubulin dynamics, it causes cell cycle arrest at the metaphase stage, leading to programmed cell death .

Study on Anticancer Activity

In a recent study involving quinazoline derivatives, this compound was evaluated alongside other compounds for its cytotoxicity against A549 cells. The results indicated an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various pathogens, suggesting that structural modifications could enhance its potency.

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Allyl-7-chloro-2-mercapto... | Anticancer | Low | Significant cytotoxicity in vitro |

| Quinazolinone derivative | Antimicrobial | Varies | Broad-spectrum activity |

| 2-Mercaptoquinazolinone derivative | Antioxidant | Moderate | Potential for further exploration |

特性

IUPAC Name |

7-chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-2-5-14-10(15)8-4-3-7(12)6-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBBWSPQZDQLDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368641 |

Source

|

| Record name | 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91063-29-5 |

Source

|

| Record name | 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。